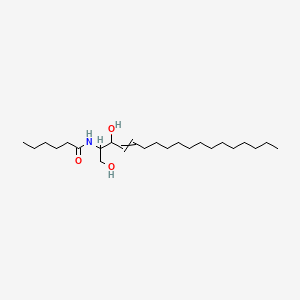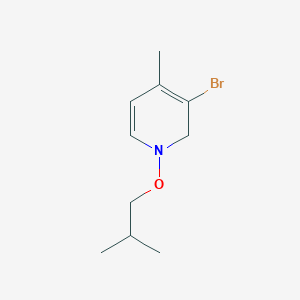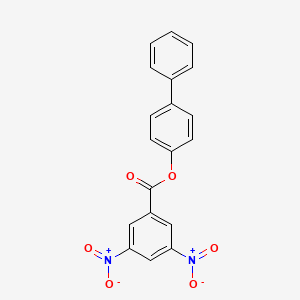
4-Hydroxypent-3-en-2-one silver
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-hydroxypent-3-en-2-one;silver is a compound that combines an organic molecule, (Z)-4-hydroxypent-3-en-2-one, with a silver ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one typically involves the aldol condensation of acetaldehyde and acetone, followed by selective reduction and isomerization to obtain the (Z)-isomer. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The silver ion can be introduced through a reaction with silver nitrate in an aqueous solution, resulting in the formation of (Z)-4-hydroxypent-3-en-2-one;silver.
Industrial Production Methods
Industrial production of (Z)-4-hydroxypent-3-en-2-one;silver may involve large-scale aldol condensation reactors followed by purification steps to isolate the desired isomer
化学反応の分析
Types of Reactions
(Z)-4-hydroxypent-3-en-2-one;silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
科学的研究の応用
(Z)-4-hydroxypent-3-en-2-one;silver has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has potential antimicrobial properties due to the presence of silver ions, making it useful in biological studies and applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical treatments and wound care.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;silver involves the interaction of the silver ion with biological molecules. Silver ions are known to disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The organic component of the compound may also contribute to its overall activity by interacting with specific molecular targets and pathways.
類似化合物との比較
Similar Compounds
Similar compounds to (Z)-4-hydroxypent-3-en-2-one;silver include other silver-containing organic molecules, such as silver acetate and silver citrate. These compounds also exhibit antimicrobial properties and are used in various applications.
Uniqueness
What sets (Z)-4-hydroxypent-3-en-2-one;silver apart is its specific structure, which combines the properties of an enone with the antimicrobial effects of silver. This unique combination allows for a broader range of applications and potentially enhanced efficacy in certain uses.
特性
分子式 |
C5H8AgO2 |
|---|---|
分子量 |
207.98 g/mol |
IUPAC名 |
4-hydroxypent-3-en-2-one;silver |
InChI |
InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3; |
InChIキー |
LEUOXKLUFCTIIY-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)O.[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498430.png)
![Methyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498437.png)

![N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine](/img/structure/B12498460.png)
![1-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498469.png)


![2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12498499.png)
![3-(3-methoxypropyl)-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12498500.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)glycinamide](/img/structure/B12498508.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)



